Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) is an organic compound with the molecular formula C40H34N6O8. It is also known by its IUPAC name, N,N’- (6,13-diacetamido-2,9-diethoxy [1,4]benzoxazino [2,3-b]phenoxazine-3,10-diyl)dibenzamide . This compound is notable for its complex structure, which includes multiple functional groups such as amides, ethers, and aromatic rings.
Vorbereitungsmethoden
The synthesis of N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as acetic anhydride, ethoxy compounds, and benzamides . Industrial production methods may include large-scale reactions in controlled environments to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and protein binding.
Industry: It is used in the production of dyes and pigments, particularly in the creation of Pigment Violet 37.
Wirkmechanismus
The mechanism of action of N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of bonds and interactions, which can influence biological pathways and processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) can be compared with other similar compounds, such as:
- 2,6-Dibenzamido-3,7-diethoxy-9,10-diacetamidotriphendioxazine
- Benzamide, N,N’- (6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl)bis-
These compounds share structural similarities but differ in their specific functional groups and molecular arrangements . The uniqueness of N,N’-[6,13-Diacetamido-2,9-diethoxy-3,10-triphenodioxazinediyl]bis(benzamide) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
17741-63-8 |
---|---|
Molekularformel |
C40H34N6O8 |
Molekulargewicht |
726.7 g/mol |
IUPAC-Name |
N-(6,13-diacetamido-3-benzamido-2,9-diethoxy-[1,4]benzoxazino[2,3-b]phenoxazin-10-yl)benzamide |
InChI |
InChI=1S/C40H34N6O8/c1-5-51-29-17-27-31(19-25(29)45-39(49)23-13-9-7-10-14-23)53-37-34(42-22(4)48)36-38(33(35(37)43-27)41-21(3)47)54-32-20-26(30(52-6-2)18-28(32)44-36)46-40(50)24-15-11-8-12-16-24/h7-20H,5-6H2,1-4H3,(H,41,47)(H,42,48)(H,45,49)(H,46,50) |
InChI-Schlüssel |
RVIBUAHWQKVQEF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=C3C(=C4C(=NC5=CC(=C(C=C5O4)NC(=O)C6=CC=CC=C6)OCC)C(=C3O2)NC(=O)C)NC(=O)C)NC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.